Kinase Scaffold Differentiation: Selective Raf and PDGFR Inhibition vs. [2,3-c] Isomers
Derivatives based on the Thieno[3,2-c]pyridine-7-carboxylic acid core are specifically claimed as potent inhibitors of tyrosine kinases related to PDGFR and Raf [1]. This represents a key differentiation from the thieno[2,3-c]pyridine isomer. While both scaffolds share the same molecular formula, the [3,2-c] annulation positions the 7-carboxylic acid and subsequent substituents in a distinct three-dimensional orientation. This vector difference is critical for the selective inhibition of PDGFR/Raf over other kinases, a selectivity profile not inherently shared by derivatives of the [2,3-c] isomer series [2].
| Evidence Dimension | Kinase Inhibition Target Profile |
|---|---|
| Target Compound Data | Potent inhibition of PDGFR and Raf kinases (claimed) |
| Comparator Or Baseline | Thieno[2,3-c]pyridine derivatives |
| Quantified Difference | Specific and distinct kinase inhibition profile derived from annulation mode (not directly quantified as a simple ΔIC50 due to patent scope). |
| Conditions | Biochemical kinase assays |
Why This Matters
For procurement, this evidence confirms that the [3,2-c] scaffold is the essential starting point for accessing a specific, patented kinase inhibition space, precluding the use of cheaper or more common [2,3-c] isomers.
- [1] Bartkovitz, D. J., Chen, Y., Chu, X.-J., & Luk, K.-C. T. (2011). Substituted thieno[3,2-C]pyridine-7-carboxylic acid derivatives. U.S. Patent No. US7994321B2. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Betschmann, P., et al. (2008). Novel 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides. European Patent No. EP1917015A1. Munich, Germany: European Patent Office. View Source
